molecular formula C14H21N3O2 B8761430 2,5-Dimorpholinobenzenamine

2,5-Dimorpholinobenzenamine

Cat. No. B8761430
M. Wt: 263.34 g/mol
InChI Key: LCNPODHXLLRXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

To a stirred solution of 4-(4-morpholino-3-nitrophenyl)morpholine (5600 mg, 19 mmol) in EtOAc was added stannous chloride, dihydrate (18 g, 95 mmol). The reaction was stirred at rt for 10 min and at reflux for 90 min. After this time LC/MS shows desired product. The reaction was cooled to rt and the precipitate was collected and washed with aq. 1N sodium hydroxide solution, water and brine and dried under vacuum overnight. After this time the solid was dissolved in EtOAc and washed with aq. 1N sodium hydroxide solution and brine, dried, filtered and evaporated in vacuo to give desired product. The filtrate was diluted with EtOAc (300 mL) and washed with aq. sodium hydroxide and brine, dried over magnesium sulfate, filtered and evaporated in vacuo to give additional desired product.
Name
4-(4-morpholino-3-nitrophenyl)morpholine
Quantity
5600 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:9][C:8]=2[N+:19]([O-])=O)[CH2:3][CH2:2]1>CCOC(C)=O>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:14][CH2:15][O:16][CH2:17][CH2:18]3)=[CH:9][C:8]=2[NH2:19])[CH2:3][CH2:2]1

Inputs

Step One
Name
4-(4-morpholino-3-nitrophenyl)morpholine
Quantity
5600 mg
Type
reactant
Smiles
O1CCN(CC1)C1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 min
Duration
90 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CCN(CC1)C1=C(N)C=C(C=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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